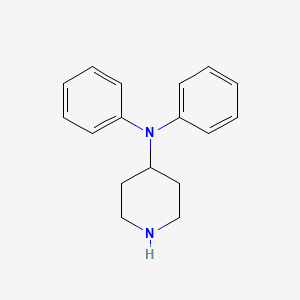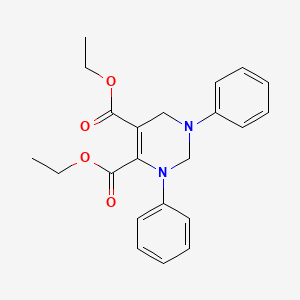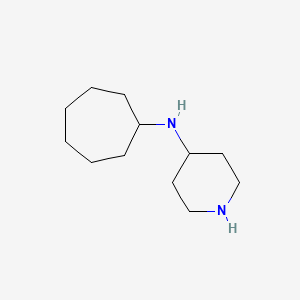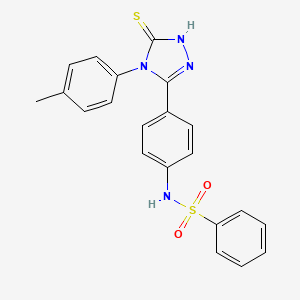
Levocetirizine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Levocetirizine hydrochloride is a second-generation antihistamine used primarily to treat allergic rhinitis and chronic idiopathic urticaria. It is the R-enantiomer of cetirizine, which means it is a more active form of the drug. This compound works by blocking the action of histamine, a substance in the body that causes allergic symptoms .
準備方法
Synthetic Routes and Reaction Conditions: Levocetirizine hydrochloride is synthesized through a multi-step process. The synthesis begins with the cyclization of ®-4-chlorobenzhydrylamine and tri(2-chloroethyl)amine to obtain an intermediate compound. This intermediate then undergoes a condensation reaction with 2-ethyl glycolate to form the final product, levocetirizine . The hydrochloride salt is formed by hydrochlorinating the prepared levocetirizine and then recrystallizing the salt .
Industrial Production Methods: Industrial production of this compound involves the use of catalytic oxidation of L-hydroxyzine using Pd-M/C as a catalyst. This method ensures high conversion rates and high optical purity of the target product .
化学反応の分析
Types of Reactions: Levocetirizine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be metabolized to a dihydrodiol (M2) and an N-oxide (M3).
Reduction: Not commonly involved in reduction reactions.
Substitution: It can undergo O-dealkylation and N-dealkylation reactions.
Common Reagents and Conditions:
Oxidation: Catalytic oxidation using Pd-M/C.
Substitution: Conditions involving dealkylating agents.
Major Products Formed:
- Dihydrodiol (M2)
- N-oxide (M3)
- Hydroxymethoxy derivative (M4)
- Hydroxy derivative (M5)
- O-dealkylated derivative (M6)
- Taurine conjugate (M8)
- N-dealkylated and aromatic hydroxylated derivatives
科学的研究の応用
Levocetirizine hydrochloride has a wide range of applications in scientific research:
- Chemistry: Used in chromatographic method development for simultaneous estimation with other compounds .
- Biology: Studied for its effects on histamine receptors and allergic response mechanisms.
- Medicine: Widely used to treat allergic rhinitis and chronic idiopathic urticaria .
- Industry: Utilized in the formulation of various pharmaceutical products, including oral solutions and dissolving films .
作用機序
Levocetirizine hydrochloride works by selectively inhibiting the histamine H1 receptors. This inhibition prevents the release of other allergy chemicals and increases blood supply to the affected area, providing relief from allergic symptoms . The drug acts as an inverse agonist, decreasing the activity at histamine H1 receptors .
類似化合物との比較
Levocetirizine hydrochloride is often compared with cetirizine, its parent compound. Here are some key differences:
- Potency: this compound is more potent than cetirizine.
- Sedation: this compound is less sedating compared to cetirizine .
- Onset of Action: this compound has a quicker onset of action .
Similar Compounds:
- Cetirizine: A second-generation antihistamine used for similar indications .
- Loratadine: Another second-generation antihistamine with similar uses but different chemical structure.
- Fexofenadine: A non-sedating antihistamine used for allergic rhinitis and urticaria.
This compound stands out due to its higher potency, quicker onset of action, and lower sedative effects, making it a preferred choice for many patients .
特性
| 823178-28-5 | |
分子式 |
C21H26Cl2N2O3 |
分子量 |
425.3 g/mol |
IUPAC名 |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/t21-;/m1./s1 |
InChIキー |
CUSPGNDCPOVPBA-ZMBIFBSDSA-N |
異性体SMILES |
C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
正規SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B11765125.png)
![3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B11765142.png)





![2H-Pyrrolo[3,4-D]thiazole](/img/structure/B11765156.png)

![7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765159.png)
![tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11765166.png)


